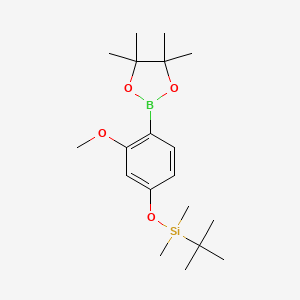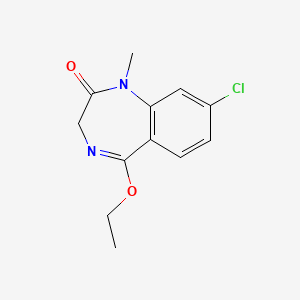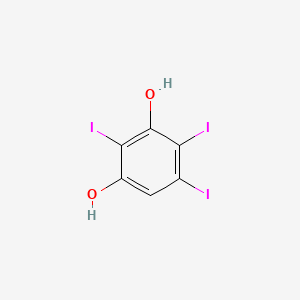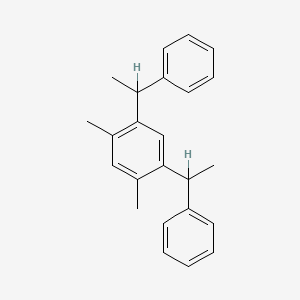
3-(Di-p-tolylamino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Di-p-tolylamino)benzaldehyde, also known as 4-(Di-p-tolylamino)benzaldehyde, is an organic compound with the molecular formula C21H19NO. It is characterized by the presence of a benzaldehyde group attached to a di-p-tolylamino moiety. This compound is notable for its applications in organic electronics and photonics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di-p-tolylamino)benzaldehyde typically involves the reaction of 4-bromo-N,N-di-p-tolylaniline with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under reflux conditions, resulting in the formation of the desired benzaldehyde derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Di-p-tolylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-(Di-p-tolylamino)benzoic acid.
Reduction: 3-(Di-p-tolylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(Di-p-tolylamino)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3-(Di-p-tolylamino)benzaldehyde is primarily related to its electronic properties. The compound acts as an electron donor due to the presence of the di-p-tolylamino group, which enhances its ability to participate in electron transfer processes. This makes it an effective component in optoelectronic devices, where it facilitates the transport of electrons and holes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Di-p-tolylamino)benzaldehyde: A positional isomer with similar electronic properties.
4,4’-Di(p-tolylamino)benzophenone: Another compound with a similar structure but different functional groups.
4-(Di-p-tolylamino)benzoic acid: The oxidized form of 3-(Di-p-tolylamino)benzaldehyde.
Uniqueness
This compound is unique due to its specific electronic properties and its ability to act as an effective electron donor. This makes it particularly valuable in the development of advanced optoelectronic materials and devices .
Propriétés
Formule moléculaire |
C21H19NO |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C21H19NO/c1-16-6-10-19(11-7-16)22(20-12-8-17(2)9-13-20)21-5-3-4-18(14-21)15-23/h3-15H,1-2H3 |
Clé InChI |
JRHJMCRZIYBBGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)




![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)



![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)


![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)

